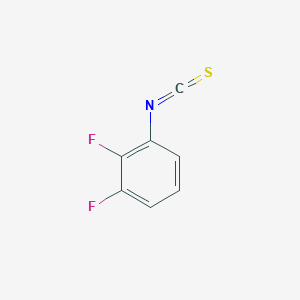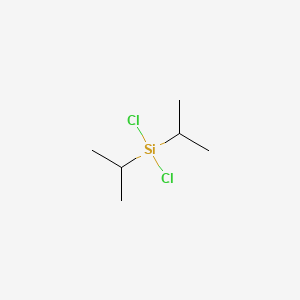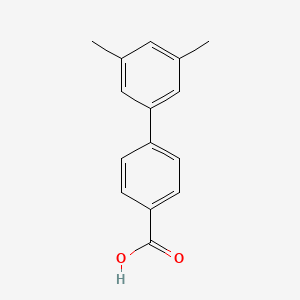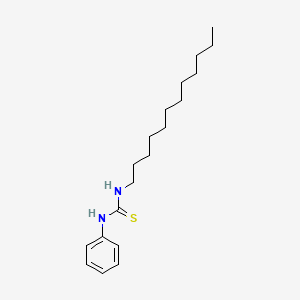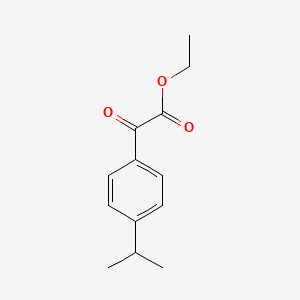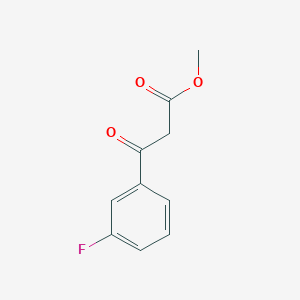
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone (also known as 4-Methoxyquinoxaline-2-one) is a heterocyclic compound that is widely used in scientific research. It has been used in a variety of applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate for enzyme-catalyzed reactions. 4-Methoxyquinoxaline-2-one has also been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and Alzheimer’s disease.
Applications De Recherche Scientifique
Anti-Dengue Virus Agents
Derivatives of quinoxaline, including structures related to "1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone," have been synthesized and evaluated for their potential as dengue virus (DENV) replication inhibitors. Compounds exhibiting significant inhibition of DENV RNA expression have been identified, with some showing better potency than ribavirin, a known antiviral drug. These compounds were found to inhibit DENV replication by suppressing DENV-induced COX-2 expression, indicating potential as lead compounds for developing anti-DENV agents (Tseng et al., 2019).
Optical and Morphological Studies
Quinoxaline derivatives have been synthesized and characterized for their optical properties and morphological structures. Studies have shown that these compounds exhibit interesting behaviors such as solvatochromism and aggregation-induced emission (AIE), attributed to their molecular structure, which includes electron-donating and electron-withdrawing groups. These findings suggest applications in materials science, particularly in the development of fluorescent materials and sensors (Rajalakshmi & Palanisami, 2020).
Catalytic Formation of Ketones
Research has explored the use of quinoxaline derivatives in catalytic processes for forming aryl ketones, which are crucial in the synthesis of pharmaceuticals. Methods involving rhodium chelation-assisted C-O bond activation have been developed, offering efficient pathways to synthesize compounds with potential medicinal applications. This illustrates the role of quinoxaline derivatives in facilitating organic synthesis and drug development (Wang et al., 2013).
Antibacterial Activity
Novel quinoxaline sulfonamides synthesized from "1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone" have shown antibacterial activities against Staphylococcus spp. and Escherichia coli. This indicates the potential of quinoxaline derivatives in developing new antibacterial agents, highlighting their importance in addressing antibiotic resistance (Alavi et al., 2017).
Fluorescent Labeling Reagents
Quinoxaline derivatives have been identified as novel fluorophores with strong fluorescence in a wide pH range of aqueous media. Their stable and distinct spectroscopic properties make them suitable for use as fluorescent labeling reagents in biomedical analysis, offering tools for the detection and quantification of biological molecules (Hirano et al., 2004).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-8-6-12(7-9-14)17(20)10-13-11-18-15-4-2-3-5-16(15)19-13/h2-9,11H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQZLLWINFFGSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375479 |
Source


|
| Record name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone | |
CAS RN |
73100-63-7 |
Source


|
| Record name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

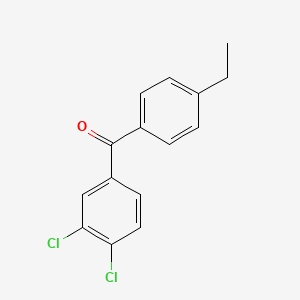


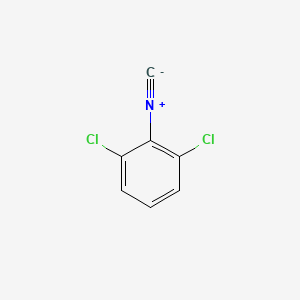
![2',4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B1349926.png)
